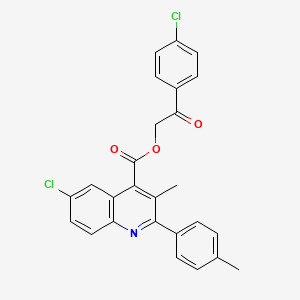
2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Substitution reactions: Introduction of the 4-chlorophenyl and 4-methylphenyl groups can be done through electrophilic aromatic substitution reactions.
Esterification: The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the phenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: May be used in the production of dyes, pigments, or other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinoline-4-carboxylic acid: A precursor for various quinoline derivatives.
2-Phenylquinoline: A compound with similar structural features.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other quinoline derivatives.
Biological Activity
The compound 2-(4-Chlorophenyl)-2-oxoethyl 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate , a member of the quinoline family, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including antibacterial, antifungal, and anticancer properties, supported by case studies and research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C24H20Cl3N O3
- Molecular Weight : 435.78 g/mol
- IUPAC Name : this compound
This compound features multiple functional groups that contribute to its biological activities, including a quinoline core, which is known for its diverse pharmacological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of quinoline derivatives. The compound was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Research Findings
-
Mechanism of Action :
- The antibacterial activity is primarily attributed to the inhibition of nucleic acid synthesis and disruption of the bacterial cell membrane integrity. Compounds with similar structures have shown significant interference with protein synthesis and cell division in bacteria like Staphylococcus aureus and Escherichia coli .
- Minimum Inhibitory Concentration (MIC) :
Antifungal Activity
The antifungal properties of quinoline derivatives are also noteworthy. The compound's effectiveness against fungal pathogens was assessed in vitro.
Case Studies
- A study reported that quinoline derivatives demonstrated significant antifungal activity against Candida albicans with an MIC ranging from 25 to 100 µg/mL. The mechanism involved the disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .
Anticancer Activity
Quinoline derivatives are recognized for their anticancer properties due to their ability to induce apoptosis in cancer cells.
Research Findings
- Cell Line Studies :
- Mechanism of Action :
Summary of Biological Activities
| Activity Type | Target Organisms/Cell Lines | MIC/IC50 Values | Mechanism of Action |
|---|---|---|---|
| Antibacterial | E. coli, B. subtilis | 50 µg/mL | Inhibition of nucleic acid/protein synthesis |
| Antifungal | Candida albicans | 25-100 µg/mL | Disruption of cell membrane integrity |
| Anticancer | HeLa, MCF-7 | 10 µM | Induction of apoptosis via caspase activation |
Properties
CAS No. |
355420-87-0 |
|---|---|
Molecular Formula |
C26H19Cl2NO3 |
Molecular Weight |
464.3 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 6-chloro-3-methyl-2-(4-methylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C26H19Cl2NO3/c1-15-3-5-18(6-4-15)25-16(2)24(21-13-20(28)11-12-22(21)29-25)26(31)32-14-23(30)17-7-9-19(27)10-8-17/h3-13H,14H2,1-2H3 |
InChI Key |
GYBPCMVXZZROMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2C)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















